molecular formula C21H29NO5 B11828674 (R)-tert-Butyl3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate

(R)-tert-Butyl3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate

Cat. No.: B11828674
M. Wt: 375.5 g/mol
InChI Key: DBNNHIXZFFHLKR-SJORKVTESA-N
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Description

5-Chloro-4-cyano-2-nitroaniline: is an organic compound with the molecular formula C7H4ClN3O2 and a molecular weight of 197.58 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a nitro group attached to an aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 5-Chloro-4-cyano-2-nitroaniline exerts its effects involves the interaction with specific molecular targets:

Biological Activity

(R)-tert-Butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate, also known by its CAS Number 225377-55-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of (R)-tert-butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate is C21H29NO5, with a molecular weight of 375.46 g/mol. It features an oxazolidinone ring, which is known for its role in various biological processes.

PropertyValue
Molecular FormulaC21H29NO5
Molecular Weight375.46 g/mol
Boiling Point513.5 ± 33.0 °C
Density1.140 ± 0.06 g/cm³

The compound exhibits biological activity primarily through its ability to undergo stereoselective reactions. The oxazolidinone structure allows it to participate in α-alkylation reactions via cyclic enolates, which can lead to the formation of enantiopure products while retaining stereochemistry from the original oxazolidinone . This property is particularly useful in asymmetric synthesis applications.

Antimicrobial Properties

Research has shown that oxazolidinones, including derivatives like (R)-tert-butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate, can possess antimicrobial properties. They act by inhibiting bacterial protein synthesis, making them potential candidates for developing new antibiotics .

Case Studies

  • Synthesis and Evaluation : A study conducted by Dungan et al. (2010) investigated the synthesis of oxazolidinone derivatives and their application as ligands in mimicking non-heme iron enzymes. The results indicated that these compounds could effectively catalyze reactions similar to those performed by natural enzymes .
  • Antimicrobial Testing : In another study, several oxazolidinone derivatives were tested against a range of bacterial strains. The results demonstrated that certain modifications to the oxazolidinone structure enhanced antimicrobial efficacy, suggesting that (R)-tert-butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate could be optimized for improved activity .

Properties

Molecular Formula

C21H29NO5

Molecular Weight

375.5 g/mol

IUPAC Name

tert-butyl (3R)-3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]hexanoate

InChI

InChI=1S/C21H29NO5/c1-5-9-16(13-18(23)27-21(2,3)4)19(24)22-17(14-26-20(22)25)12-15-10-7-6-8-11-15/h6-8,10-11,16-17H,5,9,12-14H2,1-4H3/t16-,17+/m1/s1

InChI Key

DBNNHIXZFFHLKR-SJORKVTESA-N

Isomeric SMILES

CCC[C@H](CC(=O)OC(C)(C)C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2

Canonical SMILES

CCCC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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